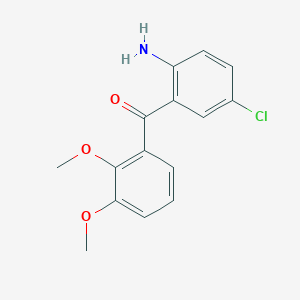
(2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanone is an organic compound with a complex structure that includes both amino and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanone typically involves multi-step reactions. One common method includes the use of aluminum chloride (AlCl3) in benzene at temperatures between 55-60°C, followed by nitration with nitric acid (HNO3) in acetic acid (AcOH) at 0-20°C, and finally reduction with iron (Fe) in acetic acid and water, using ethyl acetate as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanone can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Aplicaciones Científicas De Investigación
(2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes and biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of methoxy groups.
(2-Amino-5-chlorophenyl)(phenyl)methanol: Similar structure but with a hydroxyl group instead of methoxy groups.
Uniqueness
(2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanone is unique due to the presence of both amino and methoxy groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C15H14ClNO3 |
|---|---|
Peso molecular |
291.73 g/mol |
Nombre IUPAC |
(2-amino-5-chlorophenyl)-(2,3-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C15H14ClNO3/c1-19-13-5-3-4-10(15(13)20-2)14(18)11-8-9(16)6-7-12(11)17/h3-8H,17H2,1-2H3 |
Clave InChI |
DQVRXRYOHWIIKG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OC)C(=O)C2=C(C=CC(=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


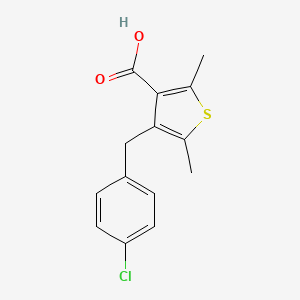
![6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide](/img/structure/B14020997.png)

![N,N-dimethyl-N',N'-bis[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]propane-1,3-diamine](/img/structure/B14021018.png)
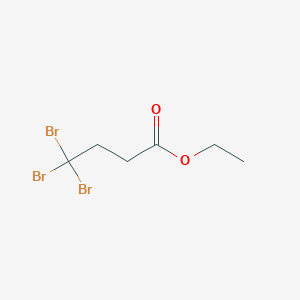
![5-Methyl-4-[(E)-(4-methyl-3-nitrophenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14021025.png)
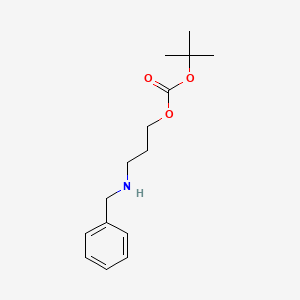
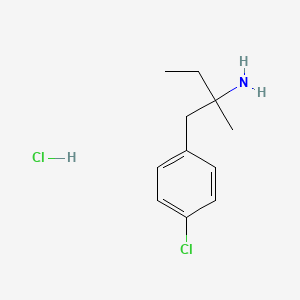
![Methyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B14021042.png)
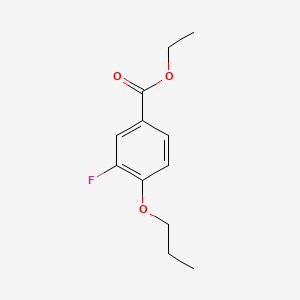
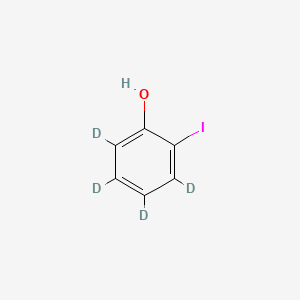
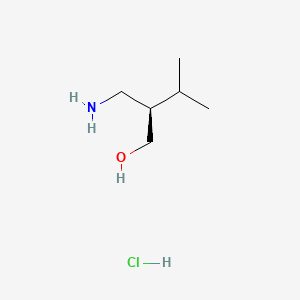
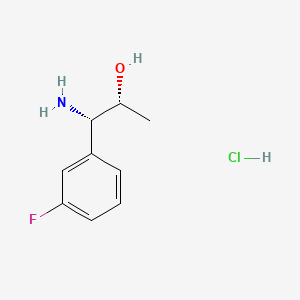
![Methyl(2-methyl-[1,1'-biphenyl]-4-yl)sulfane](/img/structure/B14021085.png)
